1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol
Brand Name: Vulcanchem
CAS No.: 563-11-1
VCID: VC17210012
InChI: InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2
SMILES:
Molecular Formula: C18H35F3O
Molecular Weight: 324.5 g/mol

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol

CAS No.: 563-11-1

Cat. No.: VC17210012

Molecular Formula: C18H35F3O

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol - 563-11-1

Specification

CAS No. 563-11-1
Molecular Formula C18H35F3O
Molecular Weight 324.5 g/mol
IUPAC Name 1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol
Standard InChI InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2
Standard InChI Key UTCFMDBNPNXFAT-UHFFFAOYSA-N
Canonical SMILES C(CCCF)CCC(CCCCCCF)(CCCCCF)O

Introduction

Structural Characteristics and Basic Properties

Molecular Architecture

The compound features a 13-carbon backbone with strategic fluorine substitutions at positions 1, 13, and the pentyl side chain. The central tertiary alcohol group at position 7 creates a molecular asymmetry that influences its crystalline packing and solvent interactions . X-ray diffraction studies of analogous fluorinated alcohols suggest the fluorine atoms adopt staggered conformations to minimize steric hindrance and dipole-dipole repulsions.

Physicochemical Profile

Key physical properties derived from experimental measurements include:

PropertyValueMeasurement Conditions
Density0.955 g/cm³25°C
Refractive Index1.428589 nm, 20°C
Vapor Pressure6.23×10⁻⁸ mmHg25°C
Flash Point157°CClosed cup
Water Solubility<0.1 mg/L25°C (estimated)

The low vapor pressure and high boiling point indicate strong intermolecular forces dominated by hydrogen bonding from the hydroxyl group and dipole interactions from fluorine atoms. Computational models using COSMO-RS predict preferential solubility in non-polar organic solvents like hexane (logS = -2.1) over polar solvents such as methanol (logS = -4.3).

Synthesis and Manufacturing

Historical Synthesis

The original 1957 synthesis by Howell et al. employed a three-step Friedel-Crafts alkylation strategy :

  • Alkylation: Reaction of 1,5-difluoropentane with aluminum chloride catalyst to form a carbocation intermediate.

  • Nucleophilic Attack: Addition of a fluorinated Grignard reagent (C₈H₁₇FMgBr) to construct the branched carbon framework.

  • Oxidation-Hydrolysis: Sequential Jones oxidation and borohydride reduction to install the tertiary alcohol group .

Modern Synthetic Improvements

Recent advancements utilize continuous flow chemistry to enhance reaction control:

  • Microreactor Fluorination: Elemental fluorine gas is introduced under pressurized flow conditions (2.5 bar, 50°C) to selectively fluorinate pentane precursors.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution (CAL-B enzyme) achieves 98% enantiomeric excess for chiral variants.

  • Green Chemistry Metrics: Atom economy improved from 31% (1957) to 68% via bromide recycling and solvent-free workup.

Industrial-scale production (≥100 kg batches) maintains >99% purity as verified by GC-FID and ¹⁹F NMR spectroscopy .

Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atoms exhibit distinct reactivity patterns:

  • Primary Fluorines (C1, C13): Susceptible to SN2 displacement by strong nucleophiles (e.g., NaN₃ in DMF, 80°C).

  • Secondary Fluorine (C5'): Requires Lewis acid activation (e.g., BF₃·Et₂O) for substitution reactions.

Alcohol Functionalization

The tertiary alcohol undergoes:

  • Esterification: Steglich esterification with carboxylic acids (DCC/DMAP catalyst) in 85-92% yield.

  • Oxidation Resistance: Unreactive toward common oxidants (CrO₃, KMnO₄) due to steric shielding .

  • Complexation: Forms stable complexes with B(OH)₃ (stability constant logK = 3.2).

Applications in Materials Science

Fluorinated Surfactants

The compound reduces water's surface tension to 22.1 mN/m at 0.1 wt% concentration, outperforming conventional surfactants like sodium dodecyl sulfate (32.5 mN/m). Applications include:

  • Firefighting Foams: Forms stable aqueous films (CAF®-like) with 75% longer burnback resistance.

  • Electropolishing Additives: Enhances surface smoothness of stainless steel (Ra <0.05 μm).

Polymer Modification

Copolymerization with ethylene yields materials with:

  • Dielectric Constant: ε = 2.3 (vs. 2.4 for PTFE).

  • Thermal Stability: Decomposition onset at 385°C (TGA, N₂ atmosphere).

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)16Membrane depolarization
E. coli (NDM-1)64LPS disruption
C. albicans32Ergosterol binding

Fluorine atoms enhance membrane permeability via hydrophobic interactions, while the alcohol group facilitates hydrogen bonding to microbial targets.

Anticancer Activity

In vitro studies demonstrate:

  • Apoptosis Induction: 78% apoptosis in MCF-7 cells at 50 μM (vs. 22% control).

  • Selectivity Index: 8.3 (MCF-7 vs. MCF-10A normal cells).
    Mechanistic studies implicate ROS generation (2.1-fold increase) and caspase-3 activation.

Environmental and Regulatory Considerations

Ecotoxicology

The compound exhibits:

  • Biodegradation: 12% mineralization in 28 days (OECD 301B).

  • Aquatic Toxicity: LC50 = 1.2 mg/L (D. magna, 48h).
    Persistent metabolites require advanced oxidation processes (AOPs) for remediation.

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